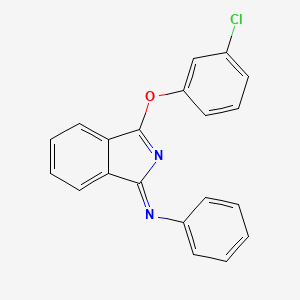
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is a synthetic organic compound that belongs to the class of isoindoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.
Formation of Imine: The final step involves the condensation of the isoindoline derivative with aniline to form the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this compound may reveal similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Isoindoline derivatives have been investigated for their anticancer, antiviral, and neuroprotective properties.
Industry
Industrially, such compounds may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine would depend on its specific biological target. Generally, isoindoline derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-3-(4-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
- (1Z)-3-(3-Bromophenoxy)-N-phenyl-1H-isoindol-1-imine
- (1Z)-3-(3-Methoxyphenoxy)-N-phenyl-1H-isoindol-1-imine
Uniqueness
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is unique due to the presence of the 3-chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity to biological targets, and overall pharmacological profile.
Propiedades
Número CAS |
87974-12-7 |
|---|---|
Fórmula molecular |
C20H13ClN2O |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenoxy)-N-phenylisoindol-1-imine |
InChI |
InChI=1S/C20H13ClN2O/c21-14-7-6-10-16(13-14)24-20-18-12-5-4-11-17(18)19(23-20)22-15-8-2-1-3-9-15/h1-13H |
Clave InChI |
OWEDDYGWSRQHRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


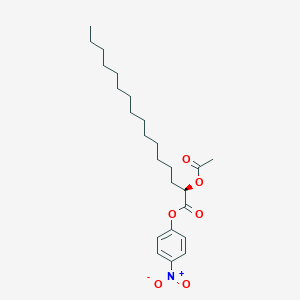
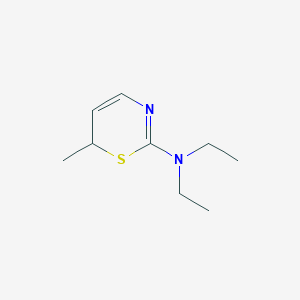
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
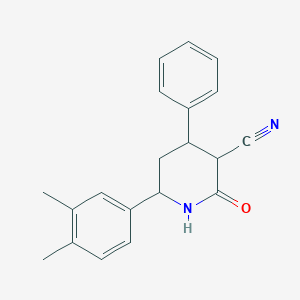
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

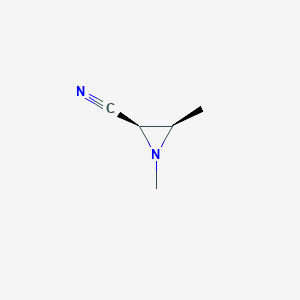
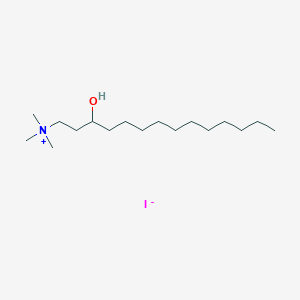
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
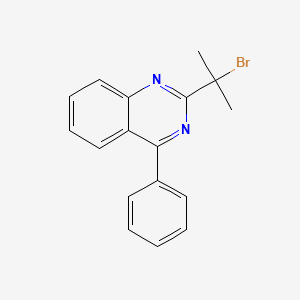
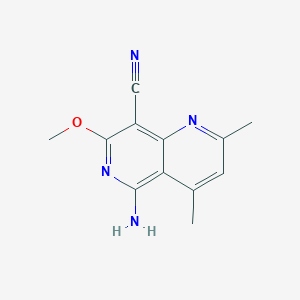
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
